Cas no 2137560-68-8 (1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]-)

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- is a specialized organic compound featuring an imidazole core substituted with a 4-allylbenzyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The allyl and benzyl moieties enhance its versatility as an intermediate, enabling further functionalization through cross-coupling, alkylation, or polymerization reactions. Its imidazole ring contributes to potential biological activity, suggesting applications in medicinal chemistry. The compound’s stability and well-defined reactivity profile make it suitable for precise synthetic applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- structure
2137560-68-8 structure
商品名:1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]-
CAS番号:2137560-68-8
MF:C13H14N2
メガワット:198.263662815094
CID:5277750

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]-
    • インチ: 1S/C13H14N2/c1-2-3-12-4-6-13(7-5-12)10-15-9-8-14-11-15/h2,4-9,11H,1,3,10H2
    • InChIKey: JKXYOZAZKQMWIS-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC2=CC=C(CC=C)C=C2)C=CN=1

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-698462-0.1g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
0.1g
$804.0 2023-05-30
Enamine
EN300-698462-0.5g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
0.5g
$877.0 2023-05-30
Enamine
EN300-698462-2.5g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
2.5g
$1791.0 2023-05-30
Enamine
EN300-698462-0.05g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
0.05g
$768.0 2023-05-30
Enamine
EN300-698462-5.0g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
5g
$2650.0 2023-05-30
Enamine
EN300-698462-1.0g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
1g
$914.0 2023-05-30
Enamine
EN300-698462-10.0g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
10g
$3929.0 2023-05-30
Enamine
EN300-698462-0.25g
1-{[4-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137560-68-8
0.25g
$840.0 2023-05-30

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- 関連文献

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]-に関する追加情報

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- (CAS No. 2137560-68-8): A Comprehensive Overview

1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]-, identified by its CAS number 2137560-68-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a fused imidazole ring and an aromatic phenyl group substituted with an allyl methyl group, has garnered attention due to its potential biological activities and structural versatility. The compound's unique structural motifs make it a valuable scaffold for the development of novel therapeutic agents targeting various diseases.

The imidazole core is a well-known pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Imidazole derivatives are known for their roles in enzyme inhibition, antimicrobial properties, and anti-inflammatory effects. The presence of the phenyl ring and the allyl methyl substituent in 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- introduces additional functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties. This structural complexity allows for fine-tuning of biological activity through derivatization, making it an attractive candidate for drug discovery.

In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate protein-protein interactions (PPIs). The aromatic system in 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- provides a suitable platform for designing molecules that can interact with specific PPIs. Such interactions are crucial for many biological processes, including signal transduction and cell proliferation. The compound's ability to disrupt or enhance these interactions makes it a promising candidate for therapeutic intervention.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The imidazole ring has been shown to interact with various neurotransmitter receptors and ion channels, making it a key component in the development of drugs for conditions such as epilepsy, depression, and neurodegenerative diseases. The phenyl and allyl substituents further enhance its potential by providing additional binding sites that can be optimized for specific receptor targets.

The synthesis of 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of an appropriate aldehyde or ketone with a hydrazine derivative to form the imidazole ring. Subsequent functionalization with the phenyl group and the allyl methyl substituent involves selective reactions such as Suzuki-Miyaura cross-coupling or Grignard reactions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in sufficient quantities for research purposes.

The pharmacological evaluation of 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammation and oxidative stress, suggesting potential therapeutic benefits in conditions such as arthritis and neurodegenerative disorders. Additionally, preliminary animal models have shown promising results in terms of reducing neuronal damage and improving cognitive function.

The compound's chemical stability is another critical factor that influences its suitability for therapeutic applications. The presence of the imidazole ring makes it susceptible to hydrolysis under certain conditions, necessitating careful storage and handling. However, modifications to the structure can enhance stability while maintaining biological activity. For instance, incorporating electron-withdrawing groups into the phenyl ring can improve metabolic stability while preserving target interactions.

The role of computational chemistry in optimizing 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- cannot be overstated. Molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations provide valuable insights into how the compound interacts with biological targets at the atomic level. These studies help identify key binding residues and optimize the structure for improved affinity and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.

The future prospects for 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- are promising, with ongoing research focused on expanding its therapeutic applications. Investigating its potential as an anticancer agent is one area of particular interest. Preliminary data suggest that it may interfere with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth and metastasis. Further preclinical studies are needed to validate these findings and explore optimal dosing regimens.

In conclusion, 1H-Imidazole, 1-[[4-(2-propen-1-yl)phenyl]methyl]- (CAS No. 2137560-68-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. With continued advancements in synthetic chemistry, computational modeling, and pharmacological evaluation, this compound is poised to make meaningful contributions to medicine in the coming years.

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